Ethyl 2-(cyclobutylamino)benzoate
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Overview
Description
Ethyl 2-(cyclobutylamino)benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclobutylamino)benzoate typically involves the esterification of 2-(cyclobutylamino)benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclobutylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(cyclobutylamino)benzoic acid and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-(cyclobutylamino)benzoic acid and ethanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(cyclobutylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in designing new anesthetics or analgesics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(cyclobutylamino)benzoate involves its interaction with specific molecular targets. For instance, if used as an anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the cyclobutylamino group, making it less complex.
Methyl 2-(cyclobutylamino)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
2-(Cyclobutylamino)benzoic acid: The parent acid form of the compound.
Uniqueness
This compound is unique due to the presence of both the ester and cyclobutylamino groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
ethyl 2-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-3-4-9-12(11)14-10-6-5-7-10/h3-4,8-10,14H,2,5-7H2,1H3 |
InChI Key |
GUCYYKWBNNQZSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC2CCC2 |
Origin of Product |
United States |
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